5-Bromo-6-fluoro-7-(trifluoromethyl)-1,3-benzoxazole
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Overview
Description
5-Bromo-6-fluoro-7-(trifluoromethyl)-1,3-benzoxazole is a heterocyclic compound that contains bromine, fluorine, and trifluoromethyl groups attached to a benzoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-fluoro-7-(trifluoromethyl)-1,3-benzoxazole typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzoxazole Ring: This can be achieved through the cyclization of an appropriate precursor, such as an o-aminophenol with a carboxylic acid derivative.
Introduction of Substituents: The bromine, fluorine, and trifluoromethyl groups can be introduced through various halogenation and trifluoromethylation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the positions where halogens are attached.
Oxidation and Reduction: Depending on the functional groups present, the compound may undergo oxidation or reduction reactions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Halogenation Reagents: Such as N-bromosuccinimide (NBS) for bromination.
Trifluoromethylation Reagents: Such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates.
Catalysts: Palladium or copper catalysts for coupling reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, substitution reactions might yield various halogenated derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology and Medicine
Drug Development:
Biological Probes: Used in the design of probes for studying biological systems.
Industry
Materials Science:
Mechanism of Action
The mechanism of action of 5-Bromo-6-fluoro-7-(trifluoromethyl)-1,3-benzoxazole would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, affecting their function and leading to a therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-6-fluoro-1,3-benzoxazole: Lacks the trifluoromethyl group.
6-Fluoro-7-(trifluoromethyl)-1,3-benzoxazole: Lacks the bromine atom.
5-Bromo-7-(trifluoromethyl)-1,3-benzoxazole: Lacks the fluorine atom.
Uniqueness
The presence of all three substituents (bromine, fluorine, and trifluoromethyl) in 5-Bromo-6-fluoro-7-(trifluoromethyl)-1,3-benzoxazole gives it unique chemical properties that might not be present in similar compounds
Properties
Molecular Formula |
C8H2BrF4NO |
---|---|
Molecular Weight |
284.00 g/mol |
IUPAC Name |
5-bromo-6-fluoro-7-(trifluoromethyl)-1,3-benzoxazole |
InChI |
InChI=1S/C8H2BrF4NO/c9-3-1-4-7(15-2-14-4)5(6(3)10)8(11,12)13/h1-2H |
InChI Key |
BQHCOSBKTDUFLN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=C(C(=C1Br)F)C(F)(F)F)OC=N2 |
Origin of Product |
United States |
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